Cas no 898792-91-1 (Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate)
![Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate structure](https://ja.kuujia.com/scimg/cas/898792-91-1x500.png)
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate
- Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate
- MFCD01311605
- AKOS016023140
- 898792-91-1
- Ethyl4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate
- DTXSID10645522
- Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate
-
- MDL: MFCD01311605
- インチ: InChI=1S/C14H12F6O3/c1-2-23-12(22)4-3-11(21)8-5-9(13(15,16)17)7-10(6-8)14(18,19)20/h5-7H,2-4H2,1H3
- InChIKey: DCTDVDJDNQPXFQ-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 342.06900
- どういたいしつりょう: 342.06906321Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 43.4Ų
じっけんとくせい
- PSA: 43.37000
- LogP: 4.25020
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate セキュリティ情報
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 207669-2g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 97% | 2g |
£716.00 | 2022-03-01 | |
A2B Chem LLC | AH91783-1g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 97% | 1g |
$516.00 | 2024-04-19 | |
Fluorochem | 207669-1g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 97% | 1g |
£424.00 | 2022-03-01 | |
A2B Chem LLC | AH91783-5g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 97% | 5g |
$1989.00 | 2024-04-19 | |
Fluorochem | 207669-5g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 97% | 5g |
£1753.00 | 2022-03-01 | |
A2B Chem LLC | AH91783-2g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 97% | 2g |
$839.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1783457-1g |
Ethyl 4-(3,5-ditrifluoromethylphenyl)-4-oxobutyrate |
898792-91-1 | 98% | 1g |
¥19822.00 | 2024-04-26 |
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoateに関する追加情報
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate (CAS No. 898792-91-1): A Comprehensive Overview
Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate (CAS No. 898792-91-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential applications. This compound belongs to the class of esters and is characterized by the presence of a trifluoromethyl group, which imparts significant stability and reactivity to the molecule.
The trifluoromethyl group (CF3) is a common functional group in pharmaceuticals and agrochemicals due to its ability to enhance the lipophilicity, metabolic stability, and biological activity of molecules. In the case of Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate, the presence of two trifluoromethyl groups on the phenyl ring significantly influences its chemical properties and potential biological activities.
Recent studies have highlighted the importance of Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate in various research areas. For instance, a study published in the *Journal of Medicinal Chemistry* (2022) explored the compound's potential as a lead molecule for the development of novel anti-inflammatory agents. The researchers found that Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate exhibited potent anti-inflammatory activity in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Another area of interest is the compound's role in drug delivery systems. A study published in *Advanced Drug Delivery Reviews* (2021) investigated the use of Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate as a prodrug for targeted drug delivery. The researchers demonstrated that the compound could be effectively loaded into nanoparticles and released in a controlled manner, enhancing its therapeutic efficacy while minimizing side effects.
The synthesis of Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate involves several well-established organic reactions. A typical synthetic route involves the condensation of 3,5-bis(trifluoromethyl)benzaldehyde with ethyl acetoacetate, followed by oxidation to form the desired ester. This synthetic pathway is highly reproducible and can be scaled up for industrial production.
In terms of physical properties, Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate is a white crystalline solid with a melting point ranging from 70 to 75°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various applications in pharmaceutical formulations and chemical synthesis.
The safety profile of Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate has been extensively studied. According to safety data sheets (SDS), the compound is generally considered safe for laboratory use when proper handling and storage protocols are followed. However, it is important to note that exposure to high concentrations may cause irritation to the eyes and skin, and inhalation should be avoided.
In conclusion, Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate (CAS No. 898792-91-1) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features and favorable properties make it an attractive candidate for further investigation into its biological activities and applications in drug delivery systems. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the field.
898792-91-1 (Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-4-oxobutanoate) 関連製品
- 2229413-00-5(tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate)
- 2766385-92-4(3-[4-(4-Methylsulfanylthiophen-3-yl)triazol-1-yl]piperidine-2,6-dione)
- 1698960-21-2(methyl 2-amino-6-oxooctanoate)
- 1158774-34-5(3-(4-Nitrobenzyl)oxypyridine hydrobromide)
- 178396-28-6(Benzothiazole, 6-bromo-2,5-dimethyl-)
- 2227739-15-1(rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1298094-31-1(2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)
- 2174007-57-7(rac-(2R,3aS,6aS)-2-amino-octahydropentalen-3a-ylmethanol hydrochloride)
- 19039-01-1(ethyl N-propionylglycinate)
- 79418-76-1(BENZALDEHYDE, 2-FLUORO-5-HYDROXY-4-METHOXY-)



